methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions. The starting materials for this synthesis include 4-ethoxyphenyl azide and methyl propiolate, which react to form the desired triazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with molecular targets.
Methyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered interest for its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities against various cellular targets.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H14N4O3 with a molecular weight of 246.26 g/mol. The compound features a triazole ring that is known for its versatility in medicinal chemistry.
The synthesis typically involves a [3+2] cycloaddition reaction that allows for the formation of the triazole ring under mild conditions. This method has been optimized to improve yields and facilitate the introduction of various substituents on the aromatic ring, enhancing biological activity.
Antiproliferative Properties
Recent studies have highlighted the antiproliferative effects of similar triazole derivatives on various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of cell proliferation in breast cancer models (e.g., MCF-7 and MDA-MB-231 cells) with IC50 values in the low nanomolar range .
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | TBD | Induces apoptosis |
Similar Triazole Derivative | MDA-MB-231 | 74 | Microtubule destabilization |
The mechanism by which this compound exerts its biological effects is primarily through the disruption of microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and triggers apoptotic pathways in sensitive cancer cells .
Case Studies and Research Findings
A significant study evaluated the compound's efficacy against bacterial strains by targeting the SOS response mechanism in Escherichia coli. The compound demonstrated the ability to inhibit RecA-mediated cleavage of LexA, a crucial step in bacterial DNA repair mechanisms . This suggests potential applications in antimicrobial therapy.
In vitro assays have indicated that this compound not only affects cancer cell lines but also shows promise as an antibacterial agent. The structure activity relationship (SAR) studies revealed that modifications on the phenyl ring can enhance both antiproliferative and antibacterial activities.
Properties
IUPAC Name |
methyl 5-amino-1-(4-ethoxyphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-9-6-4-8(5-7-9)16-11(13)10(14-15-16)12(17)18-2/h4-7H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTAMOUGEFAHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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